Bilastine N-Oxide
CAS No.:
Cat. No.: VC20423165
Molecular Formula: C28H37N3O4
Molecular Weight: 479.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H37N3O4 |
|---|---|
| Molecular Weight | 479.6 g/mol |
| IUPAC Name | 2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]-1-oxidopiperidin-1-ium-1-yl]ethyl]phenyl]-2-methylpropanoic acid |
| Standard InChI | InChI=1S/C28H37N3O4/c1-4-35-20-16-30-25-8-6-5-7-24(25)29-26(30)22-14-18-31(34,19-15-22)17-13-21-9-11-23(12-10-21)28(2,3)27(32)33/h5-12,22H,4,13-20H2,1-3H3,(H,32,33) |
| Standard InChI Key | LPYQKYKKNGORIP-UHFFFAOYSA-N |
| Canonical SMILES | CCOCCN1C2=CC=CC=C2N=C1C3CC[N+](CC3)(CCC4=CC=C(C=C4)C(C)(C)C(=O)O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Bilastine N-Oxide derivatives arise from the oxidation of Bilastine’s piperidine moiety, resulting in the addition of an oxygen atom to the nitrogen center. The IUPAC name, 2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]-1-oxidopiperidin-1-ium-1-yl]ethyl]phenyl]-2-methylpropanoic acid, reflects this structural modification . The compound’s 2D and 3D conformers reveal a complex arrangement featuring a benzimidazole ring linked to a piperidine N-oxide group, with a phenethyl side chain terminating in a carboxylic acid substituent .
Isomeric Forms
Commercial Bilastine N-Oxide typically exists as a mixture of cis and trans isomers, differing in the spatial orientation of the N-oxide group relative to the benzimidazole ring . This isomerism influences physicochemical properties such as solubility and crystallization behavior, posing challenges in purification and analytical separation.
Table 1: Key Physicochemical Properties of Bilastine N-Oxide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 479.6 g/mol | |
| XLogP3-AA | 4 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 5 | |
| Rotatable Bonds | 10 |
Synthesis and Degradation Pathways
Oxidative Formation
Bilastine N-Oxide primarily forms under oxidative conditions, as demonstrated in forced degradation studies using hydrogen peroxide () . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses reveal a molecular ion peak at m/z 480.4 ([M+H]), corresponding to the addition of an oxygen atom (+16 Da) to Bilastine’s parent structure (m/z 464.3) . This reaction proceeds via nucleophilic attack on the piperidine nitrogen, yielding the N-oxide derivative as a major degradation product.
Stability Implications
The propensity of Bilastine to oxidize into its N-oxide form underscores the importance of stabilizing excipients and protective packaging in pharmaceutical formulations. Studies indicate that Bilastine N-Oxide’s formation accelerates under high-temperature and high-humidity storage conditions, necessitating rigorous stability testing during drug development .
Analytical Characterization Techniques
High-Performance Liquid Chromatography (HPLC)
Isocratic HPLC methods employing C18 columns and mobile phases of acetonitrile-phosphate buffer (pH 3.0) have been validated for separating Bilastine N-Oxide from Bilastine and other degradation products . Optimal detection at 230 nm ensures sensitivity, with retention times varying between 6.2 and 7.8 minutes depending on isomer configuration .
LC-MS/MS Fragmentation Patterns
LC-MS/MS analyses elucidate a characteristic fragmentation pathway for Bilastine N-Oxide:
-
Primary cleavage: Loss of the ethoxyethyl group (), yielding a fragment at m/z 407.3.
-
Secondary cleavage: Breakdown of the benzimidazole ring, producing ions at m/z 279.1 and 165.0 .
These patterns enable unambiguous identification in complex matrices, such as degraded drug products.
Pharmacological and Toxicological Profile
Biological Activity
Unlike Bilastine, which exhibits potent histamine H receptor antagonism, Bilastine N-Oxide shows negligible antihistaminic activity due to steric hindrance at the receptor-binding site . This lack of efficacy underscores its classification as a pharmacologically inactive metabolite.
Regulatory and Industrial Relevance
Quality Control Requirements
Regulatory agencies mandate the quantification of Bilastine N-Oxide in drug products to ensure compliance with impurity thresholds (typically ≤0.15% w/w) . Advanced analytical methods, including hyphenated LC-MS systems, are now standard in quality assurance laboratories.
Formulation Strategies
To mitigate N-oxide formation, manufacturers employ antioxidants such as ascorbic acid and store Bilastine formulations in nitrogen-purged containers. Recent innovations in preservative-free eye drops incorporating hyaluronic acid have also shown promise in enhancing ocular retention while minimizing oxidative degradation .
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